molecular formula C3H6O B1611492 Acetone-2-14C CAS No. 19573-08-1

Acetone-2-14C

Cat. No. B1611492
CAS RN: 19573-08-1
M. Wt: 60.07 g/mol
InChI Key: CSCPPACGZOOCGX-YZRHJBSPSA-N
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Patent
US04483996

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Identifiers

REACTION_CXSMILES
[OH2:1].[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6]>>[CH2:2]1[O:6][CH:3]1[CH3:4].[CH3:2][C:3]([CH3:4])=[O:1].[C:5]1(=[O:1])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1

Inputs

Step One
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
oxide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
Quantity
80 g
Type
reactant
Smiles
C=CC
Name
Quantity
95 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.81 mmol
YIELD: PERCENTYIELD 58%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mmol
YIELD: PERCENTYIELD 39%
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.06 mmol
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04483996

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Identifiers

REACTION_CXSMILES
[OH2:1].[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6]>>[CH2:2]1[O:6][CH:3]1[CH3:4].[CH3:2][C:3]([CH3:4])=[O:1].[C:5]1(=[O:1])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1

Inputs

Step One
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
oxide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
Quantity
80 g
Type
reactant
Smiles
C=CC
Name
Quantity
95 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.81 mmol
YIELD: PERCENTYIELD 58%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mmol
YIELD: PERCENTYIELD 39%
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.06 mmol
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04483996

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Identifiers

REACTION_CXSMILES
[OH2:1].[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6]>>[CH2:2]1[O:6][CH:3]1[CH3:4].[CH3:2][C:3]([CH3:4])=[O:1].[C:5]1(=[O:1])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1

Inputs

Step One
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
oxide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
Quantity
80 g
Type
reactant
Smiles
C=CC
Name
Quantity
95 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.81 mmol
YIELD: PERCENTYIELD 58%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mmol
YIELD: PERCENTYIELD 39%
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.06 mmol
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04483996

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Identifiers

REACTION_CXSMILES
[OH2:1].[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6]>>[CH2:2]1[O:6][CH:3]1[CH3:4].[CH3:2][C:3]([CH3:4])=[O:1].[C:5]1(=[O:1])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1

Inputs

Step One
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
oxide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
Quantity
80 g
Type
reactant
Smiles
C=CC
Name
Quantity
95 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.81 mmol
YIELD: PERCENTYIELD 58%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mmol
YIELD: PERCENTYIELD 39%
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.06 mmol
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04483996

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Identifiers

REACTION_CXSMILES
[OH2:1].[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6]>>[CH2:2]1[O:6][CH:3]1[CH3:4].[CH3:2][C:3]([CH3:4])=[O:1].[C:5]1(=[O:1])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1

Inputs

Step One
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
oxide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
Quantity
80 g
Type
reactant
Smiles
C=CC
Name
Quantity
95 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.81 mmol
YIELD: PERCENTYIELD 58%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mmol
YIELD: PERCENTYIELD 39%
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.06 mmol
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.